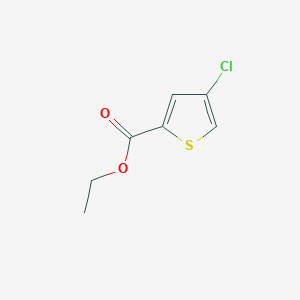![molecular formula C6H14Cl2N2 B1337661 1,4-Diazabicyclo[3.2.1]octane dihydrochloride CAS No. 5492-61-5](/img/structure/B1337661.png)
1,4-Diazabicyclo[3.2.1]octane dihydrochloride
Descripción general
Descripción
1,4-Diazabicyclo[3.2.1]octane dihydrochloride (also known as DABCO dihydrochloride) is a chemical compound with the molecular formula C6H14Cl2N2 . It is a derivative of 1,4-Diazabicyclo[3.2.1]octane, which is a highly nucleophilic tertiary amine base . This compound is typically used as a catalyst and reagent in polymerization and organic synthesis .
Molecular Structure Analysis
The molecular structure of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride consists of a bicyclic organic compound with two nitrogen atoms . The InChI string isInChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H . The Canonical SMILES string is C1CN2CCNC1C2.Cl.Cl . Physical And Chemical Properties Analysis
The molecular weight of 1,4-Diazabicyclo[3.2.1]octane dihydrochloride is 185.09 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 2 . It has no rotatable bonds . The exact mass is 184.0534038 g/mol , and the monoisotopic mass is also 184.0534038 g/mol . The topological polar surface area is 15.3 Ų .Aplicaciones Científicas De Investigación
1,4-Diazabicyclo[3.2.1]octane, also known as DABCO, is a highly nucleophilic tertiary amine base. It is used as a catalyst and reagent in polymerization and organic synthesis . Here are some more specific applications:
-
Polymerization Catalyst
-
Organic Synthesis
-
Fluorination
-
Electrophilic and Nucleophilic Substitution
-
Cycloaddition
-
Isomerization and Rearrangement Reactions
Propiedades
IUPAC Name |
1,4-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-3-8-4-2-7-6(1)5-8;;/h6-7H,1-5H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNEKSAJTWOFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCNC1C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Diazabicyclo[3.2.1]octane dihydrochloride | |
CAS RN |
5492-61-5 | |
| Record name | 1,4-diazabicyclo[3.2.1]octane dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)









